BTPP

Descripción general

Descripción

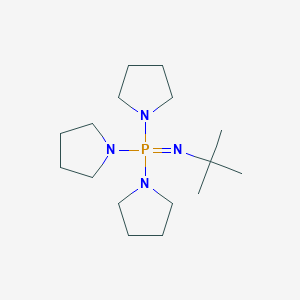

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, is a useful research compound. Its molecular formula is C16H33N4P and its molecular weight is 312.43 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

BTPP es una base nitrogenada no iónica y no cargada altamente potente . Su fuerte basicidad y su volumen estérico la convierten en una excelente candidata para reacciones de desprotonación en la síntesis orgánica. Es particularmente útil en la generación de carbaniones a partir de protones débilmente ácidos, que luego se pueden utilizar en varias reacciones de adición y sustitución nucleófilas.

Catálisis

Debido a su alta basicidad, this compound sirve como un catalizador eficaz en varias reacciones químicas . Puede facilitar reacciones como la adición de Michael, donde puede desprotonar el nucleófilo, aumentando así la velocidad de reacción. Su naturaleza no coordinante permite una fácil recuperación y reutilización en ciclos catalíticos.

Investigación Farmacéutica

En la investigación farmacéutica, la fuerte basicidad de this compound se puede aprovechar para promover la formación de ciertos precursores de fármacos . Puede actuar como catalizador en la síntesis de moléculas complejas, lo que podría conducir al desarrollo de nuevos medicamentos.

Polimerización

This compound se puede utilizar como iniciador en reacciones de polimerización . Su capacidad para donar electrones puede ayudar a iniciar la reacción en cadena del polímero, especialmente en la producción de materiales poliméricos con propiedades específicas.

Producción de Isocianatos

This compound se utiliza en la producción de isocianatos deshidratando aniones de carbamato con reactivos como POCl₃ o P₄O₁₀ . Los isocianatos son intermediarios cruciales en la fabricación de espumas de poliuretano, elastómeros y fibras.

Ciencia de los Materiales

En la ciencia de los materiales, this compound se puede aplicar en la síntesis de materiales avanzados . Sus fuertes propiedades básicas se pueden utilizar para modificar la química de la superficie o para crear materiales novedosos con propiedades electrónicas o fotónicas únicas.

Química Analítica

Como base fuerte, this compound se puede utilizar en química analítica para procesos de titulación . Puede servir como titulante para determinar el contenido ácido en varias sustancias, proporcionando mediciones precisas debido a su alta reactividad.

Química Ambiental

La reactividad de this compound con los ácidos se puede explotar en química ambiental para neutralizar los contaminantes ácidos . Se puede utilizar en depuradores u otros dispositivos de control de la contaminación para mitigar los efectos de la lluvia ácida o las emisiones industriales.

Mecanismo De Acción

Target of Action

It’s worth noting that the identification of protein targets is a crucial step in understanding the pharmacological application of new bioactive compounds .

Mode of Action

The mode of action of a compound is typically determined by studying its interaction with its protein targets .

Biochemical Pathways

The identification of protein targets can provide insights into the affected biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The identification of protein targets can provide insights into the molecular and cellular effects of a compound’s action .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of a compound .

It’s important to note that the identification of protein targets and the study of their interaction with a compound is a crucial step in understanding its mechanism of action .

Análisis Bioquímico

Biochemical Properties

It has been reported that BTPP can decrease postprandial glucose after sucrose intake . This suggests that this compound might inhibit α-amylase, α-glucosidase, and sodium-glucose transporters activity resulting in block of carbohydrate absorption causing decreased postprandial blood glucose .

Cellular Effects

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of this compound within cancer-cell mitochondria . Under light irradiation, this compound exhibited robust photo-induced therapeutic effects in both cell lines .

Molecular Mechanism

It has been suggested that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that this compound can be used as an effective precatalyst and stoichiometric prereagent for superbase-promoted addition, substitution and polymerization reactions .

Metabolic Pathways

It has been suggested that this compound might be involved in the metabolism of certain plant-derived complex carbohydrates .

Subcellular Localization

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of this compound within cancer-cell mitochondria . This suggests that this compound might be targeted to mitochondria in cells .

Actividad Biológica

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H33N4P

- Molecular Weight : 312.43 g/mol

- CAS Number : 161118-67-8

- Purity : ≥ 95% .

The biological activity of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple pyrrolidine rings enhances its binding affinity and specificity towards certain biological molecules.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on several key enzymes, which are crucial in various metabolic pathways:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 3.80 |

| Butyrylcholinesterase (BChE) | Competitive | 3.44 |

| α-Amylase | Non-competitive | 1.77 - 2.98 |

These values indicate a promising potential for the compound as a therapeutic agent in treating conditions like Alzheimer's disease and diabetes .

Antioxidant Activity

In addition to enzyme inhibition, the compound has demonstrated antioxidant properties. This activity is critical for protecting cells from oxidative stress, which is linked to various chronic diseases.

Case Studies and Research Findings

- In Silico Studies : A study employed molecular docking techniques to evaluate the binding interactions of this compound with target enzymes. The results suggested high affinity and specificity, supporting its potential as a lead compound for drug development .

- Biological Profiling : A comprehensive profiling of the compound revealed its capability to modulate pathways involved in neurodegenerative diseases. The research indicated that it could serve as a neuroprotective agent by inhibiting enzymes that degrade neurotransmitters .

- Therapeutic Applications : Given its enzyme inhibition profile, 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is being explored for applications in:

Propiedades

IUPAC Name |

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUIRUAPVSSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397408 | |

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-67-8 | |

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.